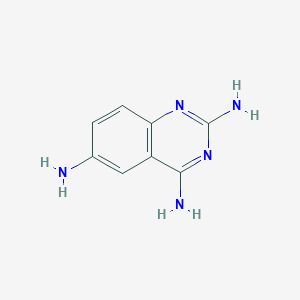

2,4,6-Triaminoquinazoline

説明

Structure

3D Structure

特性

IUPAC Name |

quinazoline-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,9H2,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBWEZVYRBKOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303497 | |

| Record name | 2,4,6-Triaminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13741-90-7 | |

| Record name | 2,4,6-Triaminoquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013741907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13741-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Triaminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13741-90-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIAMINOQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZD2M6Q8CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Synthesis and Characterization of 2,4,6-Triaminoquinazoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triaminoquinazoline is a heterocyclic compound of potential interest in medicinal chemistry and drug development due to the established biological activities of the quinazoline scaffold.[1][2][3] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed information regarding its specific synthesis and characterization. This technical guide summarizes the limited available data for this compound and provides a generalized framework for its potential synthesis and characterization based on established methods for analogous aminoquinazoline derivatives. The intent is to furnish researchers with a foundational understanding and a strategic starting point for the exploration of this compound.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The substitution pattern on the quinazoline ring plays a critical role in determining the pharmacological profile of these molecules. Aminated quinazolines, in particular, have garnered significant attention as exemplified by the development of various kinase inhibitors for cancer therapy.[5][6] This guide focuses on the specific, yet sparsely documented, derivative: this compound. Due to the limited specific data, this document will leverage established synthetic and analytical methodologies for related compounds to propose a viable pathway for its preparation and detailed characterization.

Physicochemical Properties of this compound

The available data for this compound is sparse and at times contradictory across different sources. Below is a summary of the reported properties.

| Property | Value | Source |

| CAS Number | 13741-90-7 | [7] |

| 160969-03-9 | [8] | |

| Molecular Formula | C₈H₉N₅ (Predicted) | |

| Molecular Weight | 175.19 g/mol (Predicted) | |

| Melting Point | 255-257 °C | [7] |

| Boiling Point | 560.5±58.0 °C (Predicted) | [7] |

| Density | 1.499±0.06 g/cm³ (Predicted) | [7] |

| pKa | 8.06±0.30 (Predicted) | [7] |

Note: The CAS number 160969-03-9 is associated with an incorrect molecular formula and molar mass in one source[8], highlighting the need for empirical verification of this compound's identity.

Proposed Synthetic Pathway

A logical starting material would be 2,4,6-trichloroquinazoline. The synthesis could proceed through a step-wise amination, leveraging the differential reactivity of the chlorine atoms at positions 4, 2, and 6. Typically, the chlorine at the 4-position is the most susceptible to nucleophilic attack, followed by the 2-position.

Experimental Protocols

The following are generalized, hypothetical experimental protocols for the synthesis and characterization of this compound based on the proposed workflow. These would require significant optimization and validation.

General Synthesis of this compound

Step 1: Synthesis of 2,6-Dichloro-4-aminoquinazoline To a solution of 2,4,6-trichloroquinazoline in a suitable solvent such as isopropanol, cooled to 0-5 °C, ammonia gas is bubbled through, or a solution of ammonia in isopropanol is added dropwise. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitate is filtered, washed with cold solvent, and dried to yield the product.

Step 2: Synthesis of 6-Chloro-2,4-diaminoquinazoline 2,6-dichloro-4-aminoquinazoline is heated with a solution of ammonia in a sealed pressure vessel. The temperature is elevated to facilitate the substitution at the C2 position. After cooling, the product is isolated by filtration.

Step 3: Synthesis of this compound 6-Chloro-2,4-diaminoquinazoline is subjected to more forcing conditions, potentially using a higher concentration of ammonia and a higher temperature in a sealed vessel, possibly with the addition of a copper catalyst to facilitate the substitution of the less reactive chlorine at the C6 position. The final product would be purified by recrystallization or column chromatography.

Characterization Methods

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinazoline ring and the protons of the three amino groups. The chemical shifts and coupling constants would confirm the substitution pattern. |

| ¹³C NMR | Resonances for the eight carbon atoms of the quinazoline core. The chemical shifts would be indicative of the carbon environments, particularly the carbons bearing the amino groups. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amino groups (typically in the range of 3100-3500 cm⁻¹), N-H bending vibrations (around 1600-1650 cm⁻¹), and C=N and C=C stretching of the quinazoline ring system. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of this compound (C₈H₉N₅). High-resolution mass spectrometry (HRMS) would provide the elemental composition. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen, which should be in agreement with the calculated values for the molecular formula C₈H₉N₅. |

Signaling Pathways and Biological Activity

A search of the available literature did not yield any specific studies on the biological activity or associated signaling pathways of this compound. However, the broader class of quinazoline derivatives is known to interact with a variety of biological targets. For instance, many 2,4-diaminoquinazoline derivatives are known to be potent inhibitors of various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[5] It is plausible that this compound could exhibit interesting biological properties, but this would require empirical investigation.

Conclusion

This compound remains a molecule with limited documentation in the public scientific domain. This guide has consolidated the sparse available data and proposed a logical, albeit hypothetical, framework for its synthesis and characterization based on established chemical principles for related quinazoline compounds. The provided synthetic route and characterization plan offer a foundational approach for researchers aiming to explore this compound. Further empirical studies are necessary to validate these proposed methods and to elucidate the potential biological activities and therapeutic applications of this compound. The rich history of the quinazoline scaffold in medicinal chemistry suggests that this particular derivative could hold untapped potential, warranting its synthesis and thorough investigation.

References

- 1. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 13741-90-7 [amp.chemicalbook.com]

- 8. m.indiamart.com [m.indiamart.com]

Chemical and physical properties of 2,4,6-Triaminoquinazoline

An In-depth Technical Guide on the Chemical and Physical Properties of 2,4,6-Triaminoquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a quinazoline derivative of interest in medicinal chemistry. The information is presented to support research and development activities, with a focus on structured data, and an acknowledgment of the current gaps in experimental protocols and biological activity data.

Chemical and Physical Properties

Quantitative data for this compound (CAS Number: 13741-90-7) are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₅ | - |

| Molecular Weight | 175.19 g/mol | - |

| Melting Point | 255-257 °C | [1] |

| Boiling Point (Predicted) | 560.5 ± 58.0 °C | [1] |

| Density (Predicted) | 1.499 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.06 ± 0.30 | [1] |

Experimental Protocols

General Synthetic Approach for 4-Aminoquinazoline Derivatives:

One common method for the synthesis of 4-aminoquinazoline derivatives involves a multi-step process starting from anthranilic acid derivatives. This typically includes the formation of a quinazolinone intermediate, followed by chlorination and subsequent amination.[2]

A generalized workflow for such a synthesis is depicted below.

Caption: General synthetic workflow for 4-aminoquinazoline derivatives.

Note: The specific reagents, reaction conditions (temperature, time, solvents), and purification methods would need to be optimized for the synthesis of this compound. The introduction of the amino groups at the 2 and 6 positions would require specific starting materials or additional functionalization steps that are not detailed in the general literature for this particular compound.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities or mechanisms of action for this compound. While the broader class of quinazoline derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory activities, this specific molecule remains largely uncharacterized in the public domain.[3][4]

Many quinazoline-based compounds exert their effects by interacting with key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, some derivatives are known to be inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial nodes in cancer signaling.[5]

A hypothetical logical workflow for investigating the biological activity of a novel quinazoline derivative like this compound is presented below. This workflow outlines a standard screening cascade used in drug discovery.

Caption: Hypothetical workflow for biological evaluation of this compound.

Conclusion

This compound is a chemical entity with defined basic physical and chemical properties. However, a significant opportunity exists for further research to establish detailed experimental protocols for its synthesis and to explore its potential biological activities. The rich pharmacology of the quinazoline scaffold suggests that this compound could be a valuable molecule for investigation in various therapeutic areas. Future studies should focus on developing a reliable synthetic route and performing comprehensive biological screening to elucidate its mechanism of action and potential signaling pathway interactions.

References

- 1. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2,4,6-Triaminoquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for 2,4,6-triaminoquinazoline. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this report leverages data from the closely related and structurally analogous compound, 2,4,6-triaminopyrimidine, to provide a representative spectroscopic profile. This approach offers valuable insights for researchers working with this class of compounds. All presented data for the core molecule should be understood in this context.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from methodologies reported for its derivatives. A plausible approach involves the amination of a corresponding polychlorinated precursor.

Representative Synthetic Protocol

The synthesis of this compound can be envisioned through the ammonolysis of 2,4,6-trichloroquinazoline. This reaction typically involves heating the chlorinated precursor with a source of ammonia, such as a solution of ammonia in a suitable solvent (e.g., ethanol or 1,4-dioxane) in a sealed vessel to achieve the desired substitution.

Reaction Scheme:

It is crucial to note that the regioselectivity of the substitution can be influenced by the reaction conditions, and a mixture of partially aminated intermediates may be formed. Purification would likely be achieved through chromatographic techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the available data for the structurally similar 2,4,6-triaminopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0 - 6.0 | br s | 6H | -NH₂ protons |

| ~6.5 - 7.5 | m | 2H | Aromatic protons |

| ~8.0 | s | 1H | Aromatic proton |

Note: The chemical shifts of the amino protons can be broad and may vary with concentration and temperature. The aromatic proton signals will depend on the substitution pattern of the quinazoline ring system.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C2, C4, C6 (C-NH₂) |

| ~150 - 155 | C8a |

| ~110 - 140 | Aromatic carbons |

| ~90 - 100 | C5 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M+H]+ | Protonated molecular ion peak (in ESI or CI) |

Note: The exact mass and fragmentation pattern would need to be determined experimentally.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino groups) |

| 1650 - 1600 | Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic rings) |

| 1350 - 1250 | Medium | C-N stretching |

Experimental Protocols

NMR Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry

Mass spectra could be obtained using techniques such as Electron Ionization (EI) for the molecular ion and fragmentation pattern, or Electrospray Ionization (ESI) to observe the protonated molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a KBr pellet or as a thin film by depositing a solution of the compound onto a salt plate and allowing the solvent to evaporate.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

The Quinazoline Nucleus: A Journey from Discovery to Modern Therapeutics

An In-depth Technical Guide on the Core Discovery and Historical Development of Quinazoline Derivatives for Researchers, Scientists, and Drug Development Professionals.

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the discovery and historical development of quinazoline derivatives, detailing key synthetic milestones, their diverse pharmacological applications with supporting quantitative data, and the intricate signaling pathways they modulate.

Historical Milestones in Quinazoline Chemistry

The journey of quinazoline chemistry began in the mid-19th century and has since been marked by a series of pivotal discoveries and synthetic innovations.

The first foray into this chemical class was in 1869 by Griess, who synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] It wasn't until 1895 that the parent quinazoline molecule was synthesized by August Bischler and Lang through the decarboxylation of its 2-carboxy derivative.[2] A more practical synthesis was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][2] The name "quinazoline" itself was proposed by Widdege in 1887.[3]

A significant advancement in the synthesis of functionalized quinazolines came with the Niementowski quinazoline synthesis in 1895, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines.[4] This method remains a fundamental approach in quinazoline chemistry.

The 20th century witnessed an explosion in the exploration of the pharmacological potential of quinazoline derivatives. A wide array of biological activities were discovered, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] This led to the development and eventual FDA approval of several quinazoline-based drugs, solidifying the importance of this scaffold in modern medicine. Notable examples include Gefitinib (2003), Lapatinib (2007), and Afatinib (2013), all of which are crucial in the treatment of various cancers.[2][5]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of the quinazoline core and its derivatives has evolved significantly over the past century. Below are detailed protocols for some of the foundational and modern synthetic methods.

Classical Synthetic Methods

2.1.1. Griess Synthesis (1869)

The first synthesis of a quinazoline derivative.

-

Reaction: Reaction of anthranilic acid with cyanogen.

-

Product: 2-cyano-3,4-dihydro-4-oxoquinazoline.

-

Experimental Protocol:

-

Dissolve anthranilic acid in a suitable solvent (e.g., ethanol).

-

Bubble cyanogen gas through the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting solid is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the desired product.

-

2.1.2. Niementowski Quinazoline Synthesis (1895)

A widely used method for the synthesis of 4(3H)-quinazolinones.

-

Reaction: Condensation of anthranilic acid with an amide.

-

Product: 4-oxo-3,4-dihydroquinazolines.

-

Experimental Protocol:

-

A mixture of anthranilic acid (1 equivalent) and the desired amide (e.g., formamide, 2-3 equivalents) is heated at 120-180 °C for 2-4 hours.

-

The reaction can be carried out neat or in a high-boiling solvent like nitrobenzene.

-

After cooling, the reaction mixture is poured into a dilute aqueous sodium hydroxide solution to remove any unreacted anthranilic acid.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Modern Synthetic Protocols for Clinically Approved Drugs

2.2.1. Synthesis of Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

-

Starting Materials: 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.

-

Key Steps:

-

Chlorination: The starting quinazolinone is treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinazoline.

-

Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is then reacted with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol at reflux to afford the core structure of gefitinib.

-

Side Chain Introduction: The final step involves the alkylation of the hydroxyl group (after a demethylation step if starting from a dimethoxy precursor not detailed here) with 3-morpholinopropyl chloride to introduce the morpholino side chain.

-

-

Experimental Protocol (Representative Nucleophilic Substitution Step):

-

To a solution of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with cold isopropanol and dry under vacuum to obtain the desired intermediate.

-

2.2.2. Synthesis of Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor of both EGFR and HER2.

-

Starting Materials: 2-amino-5-iodobenzoic acid.

-

Key Steps:

-

Quinazolinone Formation: The starting material is cyclized with formamide to produce 6-iodo-3,4-dihydroquinazolin-4-one.

-

Chlorination: The quinazolinone is chlorinated at the 4-position using a suitable chlorinating agent.

-

Suzuki Coupling: A Suzuki coupling reaction is performed between the 6-iodo-4-chloroquinazoline and 5-formyl-2-furanylboronic acid to introduce the furan ring.

-

Reductive Amination: The aldehyde on the furan ring is then subjected to reductive amination with 2-(methylsulfonyl)ethylamine to install the side chain.

-

-

Experimental Protocol (Representative Suzuki Coupling Step):

-

In a reaction vessel, combine 6-iodo-4-chloroquinazoline (1 equivalent), 5-formyl-2-furanylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., Na₂CO₃, 2 equivalents) in a solvent mixture of toluene, ethanol, and water.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C for 8-12 hours.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired coupled product.

-

Pharmacological Activities and Quantitative Data

Quinazoline derivatives exhibit a vast range of biological activities. The following tables summarize some of the key quantitative data for their anticancer, antibacterial, and anti-inflammatory effects.

Anticancer Activity

Many quinazoline derivatives are potent anticancer agents, primarily targeting tyrosine kinases involved in cell proliferation and survival.

| Compound/Drug | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Gefitinib | EGFR | NCI-H460 (Lung) | 0.015 | [5] |

| Lapatinib | EGFR, HER2 | BT474 (Breast) | 0.018 | [5] |

| Afatinib | EGFR, HER2 | NCI-H1975 (Lung) | 0.01 | [5] |

| Erlotinib | EGFR | A431 (Skin) | 0.002 | [5] |

| Vandetanib | VEGFR, EGFR | H441 (Lung) | 0.13 | [5] |

Antibacterial Activity

Certain quinazoline derivatives have shown promising activity against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-aryl-4(3H)-quinazolinones | Staphylococcus aureus | 1.56 - 6.25 | [6] |

| 4-aminoquinazoline derivatives | Escherichia coli | 8 - 32 | [7] |

| 2,3-disubstituted-4(3H)-quinazolinones | Bacillus subtilis | 4 - 16 | [6] |

| Thiazoloquinazolines | Pseudomonas aeruginosa | 16 - 64 | [7] |

Anti-inflammatory Activity

Quinazoline derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

| Compound Class | Target | Assay | IC₅₀ (µM) | Reference |

| 2-phenyl-4(3H)-quinazolinones | COX-2 | In vitro enzyme assay | 0.15 - 1.2 | [8] |

| 3-aryl-4(3H)-quinazolinones | 5-LOX | In vitro enzyme assay | 2.5 - 10.8 | [8] |

| 2-styryl-4(3H)-quinazolinones | COX-1 | In vitro enzyme assay | 0.5 - 5.6 | [8] |

Signaling Pathways and Experimental Workflows

The biological effects of many quinazoline derivatives are mediated through their interaction with specific cellular signaling pathways. Furthermore, the discovery and development of these compounds follow a structured experimental workflow.

EGFR Signaling Pathway Inhibition by Quinazoline Derivatives

A primary mechanism of action for many anticancer quinazoline drugs is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

General Experimental Workflow for Quinazoline Derivative Development

The process of discovering and developing new quinazoline-based drugs follows a logical progression from synthesis to biological evaluation.

Caption: A typical experimental workflow for the development of quinazoline derivatives.

Conclusion

The historical and ongoing development of quinazoline derivatives showcases a remarkable journey of chemical innovation and therapeutic discovery. From its initial synthesis in the 19th century to its current status as a privileged scaffold in drug development, the quinazoline nucleus continues to provide a fertile ground for the discovery of novel therapeutic agents. The diverse and potent biological activities of its derivatives, particularly in the realm of oncology, underscore the enduring importance of this heterocyclic system. Future research will undoubtedly continue to unlock new applications and more effective treatments based on the versatile quinazoline core.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Afatinib synthesis - chemicalbook [chemicalbook.com]

- 5. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

Potential Biological Targets of 2,4,6-Triaminoquinazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological targets of 2,4,6-triaminoquinazoline, a heterocyclic aromatic compound belonging to the quinazolinamine class.[1] While direct experimental data on this compound is limited in the public domain, extensive research on structurally similar quinazoline derivatives allows for the confident postulation of its likely molecular interactions and biological effects. This document summarizes the key findings from existing literature, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.

Primary Potential Target: Dihydrofolate Reductase (DHFR)

The most prominent and well-documented biological target for amino-quinazoline derivatives is Dihydrofolate Reductase (DHFR).[2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for cell proliferation.[3][4] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it a key target for anticancer and antimicrobial therapies.[3][4]

Numerous studies have demonstrated that compounds with a 2,4-diaminoquinazoline scaffold are potent inhibitors of DHFR from various species, including mammalian, bacterial, and protozoan sources.[2][5][6] These compounds act as folate antagonists, competing with the natural substrate, dihydrofolate, for binding to the active site of the enzyme.[3] Given its structure, this compound is strongly predicted to exhibit inhibitory activity against DHFR.

Quantitative Data: DHFR Inhibition by Aminoquinazoline Analogs

The following table summarizes the inhibitory activity (IC50 values) of various 2,4-diaminoquinazoline analogs against DHFR from different sources. This data provides a comparative baseline for the anticipated potency of this compound.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline (10) | P. carinii DHFR | 0.012 | [6] |

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline (10) | T. gondii DHFR | 0.0064 | [6] |

| 2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]quinazoline (17) | T. gondii DHFR | 0.016 | [6] |

| 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (I) | Beef Liver DHFR | 0.0016 | [5] |

| 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (I) | L. casei DHFR | 0.0135 | [5] |

Experimental Protocol: DHFR Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against DHFR, based on methodologies described in the literature.[5]

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against DHFR.

Principle: The enzymatic activity of DHFR is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Recombinant or purified DHFR (e.g., from rat liver, human, or bacterial sources)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DHF (7,8-Dihydrofolic acid)

-

Assay Buffer: 50 mM Tris-HCl or potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

-

Test compound (this compound) dissolved in DMSO.

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.

-

In each well of the microplate, add the following components in order:

-

Assay Buffer

-

Test compound dilution (or DMSO for control wells)

-

DHFR enzyme solution

-

-

Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding a solution of NADPH and DHF.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using the microplate reader.

-

Calculate the initial reaction velocity (V0) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

Caption: DHFR inhibition pathway by this compound.

Caption: Experimental workflow for a DHFR inhibition assay.

Secondary Potential Targets: Kinase Inhibition

The quinazoline core is a well-established scaffold for the development of kinase inhibitors.[7] Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing central roles in signal transduction and cellular regulation.[8] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[7][8]

Tyrosine Kinases (e.g., EGFR)

Several 4-anilinoquinazoline derivatives have been developed as potent and selective inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[9] These inhibitors typically compete with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and downstream signaling.[8] Given the structural similarities, this compound may exhibit inhibitory activity against members of the ErbB family of tyrosine kinases or other related kinases.

Other Kinases (e.g., TNNi3K, PI3K)

Beyond tyrosine kinases, the quinazoline scaffold has been utilized to target other kinase families. For instance, 4-anilinoquinazolines have been identified as inhibitors of the cardiac-specific kinase TNNi3K.[7] Additionally, related heterocyclic structures like triazines have shown potent inhibition of Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[10]

Quantitative Data: Kinase Inhibition by Quinazoline Analogs

| Compound | Target Enzyme | IC50 (nM) | Reference |

| 4-Anilinoquinazoline-6-acrylamide derivatives | EGFR | 0.4 - 1.1 | [9] |

| 3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide | TNNi3K | Potent | [7] |

| Trisubstituted triazine derivatives (relative to ZSTK474) | PI3K | 2-4x more potent | [10] |

Experimental Protocol: General Kinase Inhibition Assay (e.g., EGFR Autophosphorylation)

Objective: To determine the effect of a test compound on the autophosphorylation of a receptor tyrosine kinase in a cell-based assay.

Principle: The inhibition of kinase activity is quantified by measuring the reduction in phosphorylation of the target kinase in cells stimulated with its cognate ligand (e.g., EGF for EGFR). This is typically assessed using a Western blot or ELISA-based method.

Materials:

-

A relevant cell line overexpressing the target kinase (e.g., A431 cells for EGFR).

-

Cell culture medium and serum.

-

Ligand (e.g., Epidermal Growth Factor, EGF).

-

Test compound (this compound) in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-EGFR antibody to confirm equal loading.

-

Quantify the band intensities and calculate the inhibition of phosphorylation relative to the stimulated control.

Signaling Pathway Diagram

Caption: Inhibition of EGFR signaling by a quinazoline inhibitor.

Other Potential Targets and Pathways

Wnt/β-catenin Signaling

A 2,4-diaminoquinazoline derivative (2,4-DAQ) has been shown to inhibit the Wnt/β-catenin signaling pathway in gastric cancer cells.[11] This pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. 2,4-DAQ was found to suppress the expression of Wnt/β-catenin responsive genes and induce apoptosis.[11] This finding suggests that this compound could also modulate this pathway, representing a potential therapeutic strategy for Wnt-driven malignancies.

Caption: Potential inhibition of the Wnt/β-catenin pathway.

G-Protein Coupled Receptors (GPCRs)

Derivatives of the quinazoline scaffold have also been developed as modulators of GPCRs. For example, a triazoloquinazoline compound was identified as a high-affinity antagonist for the human A3 adenosine receptor.[12] Furthermore, certain 2-amino-3,4-dihydroquinazolines act as antagonists at 5-HT3 serotonin receptors.[13] These findings indicate that the quinazoline core can be adapted to target specific GPCRs, opening another avenue for the potential biological activity of this compound.

Conclusion

Based on the extensive body of research on quinazoline-based compounds, this compound holds significant potential as a biologically active molecule. The primary and most likely target is Dihydrofolate Reductase , positioning the compound as a potential antifolate agent for cancer or infectious diseases. Furthermore, compelling evidence suggests that it may also inhibit various kinases , particularly tyrosine kinases like EGFR, and modulate critical signaling pathways such as Wnt/β-catenin . The versatility of the quinazoline scaffold also points to possible interactions with GPCRs.

This guide provides a foundational framework for the directed biological evaluation of this compound. The experimental protocols and quantitative data presented herein should serve as a valuable resource for researchers aiming to elucidate its precise mechanism of action and therapeutic potential. Future studies should focus on direct enzymatic and cell-based screening against these target classes to validate these hypotheses and uncover the full pharmacological profile of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (tmq), a potent non-classical folate antagonist inhibitor--I effect on dihydrofolate reductase and growth of rodent tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS15943) Are Selective for the Human A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-Ray Crystal Structure of a 2-Amino-3,4-dihydroquinazoline 5-HT3 Serotonin Receptor Antagonist and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 2,4,6-Triaminoquinazoline and its analogues

An In-depth Technical Guide to 2,4,6-Triaminoquinazoline and its Analogues for Drug Development Professionals

Introduction

Quinazolines are a prominent class of heterocyclic aromatic compounds that form the core structure of numerous biologically active molecules. Their versatile scaffold has been extensively explored in medicinal chemistry, leading to the development of drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][2] Among the various substituted quinazolines, this compound and its analogues have emerged as a particularly interesting chemotype. This document provides a comprehensive review of the synthesis, pharmacological activities, and mechanisms of action of this compound and related derivatives, with a focus on their potential in drug discovery and development.

Synthesis of the Quinazoline Core

The synthesis of the quinazoline scaffold can be achieved through various chemical strategies. A common and effective method involves the cyclization of 2-aminobenzonitrile derivatives or the regioselective nucleophilic aromatic substitution (SNAr) of di-chloroquinazoline precursors. The latter is particularly useful for creating diverse libraries of analogues by introducing various amines at the C2 and C4 positions.

A generalized workflow for the synthesis of 2,4-diamino or 2,4,6-triamino quinazoline analogues often starts from appropriately substituted 2,4-dichloroquinazolines. The greater reactivity of the chlorine atom at the C4 position allows for a regioselective substitution by a primary amine nucleophile.

Pharmacological Activities and Quantitative Data

Derivatives of the quinazoline core exhibit a broad spectrum of pharmacological activities. Analogues are frequently evaluated for their potential as anticancer, antiparasitic, and anti-inflammatory agents. The tables below summarize key quantitative data for various quinazoline derivatives.

Table 1: Anticancer and Antiproliferative Activity

| Compound ID/Name | Target/Cell Line | Assay Type | IC50 Value | Reference |

| 2,4-Diamino-quinazoline (2,4-DAQ) | Gastric Cancer Organoids (Patient-derived) | Cell Viability (alamarBlue) | ~50-250 µM (Varies by patient) | [3] |

| 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol | Vascular Endothelial Growth Factor (VEGF) RTK | Enzyme Inhibition | - | [1] |

| Gefitinib, Erlotinib, Lapatinib | Epidermal Growth Factor Receptor (EGFR) | Enzyme Inhibition | - | [2] |

Table 2: Antiparasitic Activity

| Compound ID/Name | Organism | Activity Metric | Value | Reference |

| N6-(ferrocenmethyl)quinazoline-2,4,6-triamine | Promastigotes & Amastigotes | - | High Activity, Low Cytotoxicity | [1] |

| MMV007204 Analogues | Schistosoma mansoni (adult) | IC50 | ≤0.31 µM | [4] |

Table 3: Antiviral Activity

| Compound ID/Name | Virus | IC50 Value | Reference |

| 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide | Influenza Virus | < 10 µM | [1] |

| N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide | Influenza Virus | < 10 µM | [1] |

Signaling Pathways

A key mechanism through which certain quinazoline analogues exert their anticancer effects is the modulation of critical signaling pathways involved in cell proliferation and survival. 2,4-Diamino-quinazoline (2,4-DAQ) has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including gastric cancer.[3]

Wnt/β-catenin Signaling Pathway Inhibition

In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of a "destruction complex" (comprising APC, Axin, and GSK3β). This prevents the phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate target genes responsible for proliferation and cell survival. 2,4-DAQ has been shown to inhibit this pathway, leading to a reduction in cancer cell growth and invasiveness.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound analogues.

Cell Viability Assay (alamarBlue Assay)

This protocol is adapted from the methodology used to evaluate the effect of 2,4-DAQ on patient-derived gastric cancer organoids.[3]

-

Objective: To determine the dose-dependent effect of a compound on the viability of cancer cells or organoids.

-

Materials:

-

Patient-derived organoids or cancer cell lines

-

Culture medium appropriate for the cell type

-

Test compound (e.g., 2,4-DAQ) dissolved in a suitable solvent (e.g., DMSO)

-

alamarBlue™ Cell Viability Reagent

-

96-well microplates

-

Microplate reader (fluorescence or absorbance)

-

-

Procedure:

-

Cell Seeding: Seed cells or organoids in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired period (e.g., 120-144 hours for organoids).[3]

-

alamarBlue Addition: Add alamarBlue reagent to each well, typically 10% of the well volume.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

Transwell Migration Assay

This protocol is used to assess the effect of a compound on cancer cell migration.[3]

-

Objective: To quantify the migratory capacity of cells in response to a chemoattractant, and the inhibitory effect of a test compound.

-

Materials:

-

Transwell inserts (e.g., 8-µm pore size for AGS cells)

-

24-well companion plates

-

Serum-free culture medium and medium with chemoattractant (e.g., 10% FBS)

-

Test compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol, crystal violet)

-

-

Procedure:

-

Cell Pre-treatment: Treat cells with the test compound at various concentrations for 24 hours.

-

Serum Starvation: Following treatment, serum-starve the cells for approximately 6 hours.

-

Cell Seeding: Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert (e.g., 5 x 104 cells/well).

-

Assay Setup: Place the inserts into the wells of a 24-well plate containing a medium with a chemoattractant (e.g., 10% FBS) in the bottom chamber.

-

Incubation: Incubate for 24 hours to allow for cell migration through the porous membrane.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes, then stain with 0.4% crystal violet for 10 minutes.

-

Quantification: Wash the inserts, allow them to dry, and count the number of stained, migrated cells in several microscopic fields. Calculate the average number of migrated cells per field.

-

Conclusion

This compound and its analogues represent a valuable and versatile scaffold in medicinal chemistry. The extensive research into their synthesis and pharmacological properties has revealed potent activities across a range of diseases, most notably cancer and parasitic infections. The identification of specific molecular targets, such as the Wnt/β-catenin signaling pathway, provides a strong rationale for their continued development. The synthetic accessibility and the potential for chemical modification make this class of compounds a promising starting point for the design of novel, targeted therapeutics. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to translate their potent in vitro activity into in vivo efficacy.

References

In Silico Modeling of 2,4,6-Triaminoquinazoline Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 2,4,6-triaminoquinazoline and its derivatives, focusing on their binding to various biological targets. This document details common computational methodologies, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and its Derivatives

The quinazoline scaffold is a prominent feature in many biologically active compounds, with derivatives showing a wide range of therapeutic potential, including anticancer and antiviral activities.[1][2] The this compound core, in particular, has been the subject of computational and experimental studies to elucidate its mechanism of action and to design novel therapeutic agents. In silico modeling plays a crucial role in this process, offering insights into binding modes, interaction energies, and the rational design of more potent and selective inhibitors.[3][4]

Key Biological Targets and Signaling Pathways

In silico and in vitro studies have identified several key protein targets for this compound and its analogs. These compounds are frequently investigated as inhibitors of protein kinases and other enzymes involved in cell signaling and proliferation.

2.1. Epidermal Growth Factor Receptor (EGFR)

A primary target for many quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) often dysregulated in cancer.[1][5] Computational studies, including molecular docking, have been employed to understand the binding of these compounds to the ATP-binding site of the EGFR kinase domain.[1] These studies suggest that specific interactions, such as hydrogen bonds with key residues like Met769, are crucial for inhibitory activity.[5][6]

The binding of this compound derivatives to EGFR inhibits its downstream signaling, primarily through the JAK/STAT and MEK/ERK pathways, which are critical for cell proliferation and survival.[7][8]

2.2. Wnt/β-catenin Signaling Pathway

Certain 2,4-diaminoquinazoline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is implicated in gastric cancer progression.[9] These compounds act by inhibiting the β-catenin–TCF/LEF transcriptional complex, leading to the downregulation of Wnt target genes and suppression of cancer cell growth and invasion.[9]

2.3. Other Kinase and Viral Targets

The versatility of the quinazoline scaffold allows for its interaction with a range of other targets. Studies have shown that derivatives can inhibit other receptor tyrosine kinases like VEGFR-2 and PDGFR-β, as well as non-receptor kinases.[6] Additionally, 4-anilino-6-aminoquinazoline derivatives have demonstrated potential as inhibitors of MERS-CoV.[2]

In Silico Modeling Methodologies

A variety of computational techniques are utilized to model the binding of this compound and its derivatives to their biological targets.

3.1. Molecular Docking

Molecular docking is a fundamental method used to predict the preferred orientation of a ligand when bound to a receptor.[1] This technique is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, and in estimating the binding affinity through scoring functions.

Experimental Protocol: Molecular Docking of Quinazoline Derivatives into EGFR

-

Receptor Preparation:

-

Obtain the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1W0C) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges to the protein atoms using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.

-

Define the binding site by creating a grid box centered on the co-crystallized ligand or a predicted binding pocket.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the receptor's binding site.

-

Employ a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various ligand conformations and orientations.

-

Generate a set of docked poses (typically 10-100) and rank them based on their docking scores (e.g., binding energy in kcal/mol).[1]

-

-

Analysis of Results:

-

Visualize the top-ranked docked poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the receptor's amino acid residues.

-

Compare the docked pose with the binding mode of known inhibitors to validate the docking protocol.

-

3.2. Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the calculation of binding free energies. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.[5]

Experimental Protocol: MD Simulation of a Quinazoline-EGFR Complex

-

System Preparation:

-

Start with the best-docked pose of the quinazoline-EGFR complex obtained from molecular docking.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

Use a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.

-

Save the trajectory of the atoms at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze hydrogen bond occupancy and other key interactions over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound derivatives.

Table 1: In Vitro Antiproliferative Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Target | Reference |

| 19n | MGC-803 (Gastric Cancer) | 4.61 | Not specified | [10] |

| 10d | A-549 (Lung Cancer) | Not specified (selective cytotoxicity) | EGFR | [5] |

| 7b | MCF-7, A549, 5637 | Moderate activity | EGFR | [1] |

| 7e | MCF-7, A549, 5637 | Moderate activity | EGFR | [1] |

Table 2: Antiviral Activity of 4-Anilino-6-aminoquinazoline Derivatives against MERS-CoV

| Compound | IC50 (µM) | Selectivity Index (SI) | Reference |

| 14 | 4.6 | Not specified | [2] |

| 15 | 4.6 | Not specified | [2] |

| 16 | 3.3 | Not specified | [2] |

| 17 | 6.1 | Not specified | [2] |

| 18 | 2.7 | Not specified | [2] |

| 20 | 0.157 | 25 | [2] |

| 21 | 4.8 | Not specified | [2] |

Table 3: Molecular Docking Scores of Quinazoline Derivatives

| Compound | Target | Docking Score (kcal/mol) | Reference |

| Erlotinib | EGFR | -10.1 | [1] |

| 1 | EGFR | -8.68 | [6] |

| Series I (2-4) | Tubulin (Colchicine site) | -8.17 to -9.83 | [6] |

| Series II (5-7) | Tubulin (Colchicine site) | -8.06 to -8.67 | [6] |

Conclusion

In silico modeling provides powerful tools for understanding the binding of this compound and its derivatives to various biological targets. Techniques like molecular docking and MD simulations offer detailed insights into binding modes and compound stability, guiding the rational design of new therapeutic agents. The data summarized in this guide highlight the potential of the quinazoline scaffold in developing inhibitors for targets in oncology and virology. Continued integration of computational and experimental approaches will be essential for advancing these promising compounds toward clinical applications.

References

- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integration of in silico modeling, prediction by binding energy and experimental approach to study the amorphous chitin nanocarriers for cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2,4,6-Triaminoquinazoline in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triaminoquinazoline is a heterocyclic aromatic organic compound belonging to the quinazolinamine class.[1] Primarily, it has been investigated for its role as an inhibitor of pteridine reductase 1 (PTR1) in parasites like Leishmania major, the causative agent of leishmaniasis.[2][3] In this context, it functions as an antifolate agent, mimicking the pterin head group of methotrexate and disrupting the folate metabolism essential for the parasite's survival.[2][4] Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules, including potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[5][6][7]

While direct, extensive research on this compound in mammalian cell-based cancer assays is limited, the broader class of quinazoline derivatives is well-established for its diverse biological activities, particularly in oncology. Quinazoline-based compounds are known to target key signaling pathways implicated in cancer progression, such as those mediated by receptor tyrosine kinases (e.g., EGFR, VEGFR) and the Wnt/β-catenin pathway. Therefore, this document provides a generalized protocol for evaluating this compound or related novel quinazoline derivatives in common cell-based assays relevant to cancer research, based on the established activities of the quinazoline scaffold.

Potential Signaling Pathways of Interest for Quinazoline Derivatives

Quinazoline-based compounds have been successfully developed as inhibitors of several key signaling pathways in cancer. A representative pathway that is often targeted is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

Caption: Hypothesized inhibition of the EGFR signaling pathway by a quinazoline compound.

Experimental Protocols

The following are representative protocols for assessing the biological activity of this compound or its derivatives in cell-based assays. These protocols are generalized and may require optimization for specific cell lines and experimental questions.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of the compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

-

This compound (or derivative)

-

Cancer cell line of interest (e.g., A549, MCF-7, HeLa)[8]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: In Vitro Kinase Inhibition Assay (Representative)

This protocol provides a framework for assessing the direct inhibitory effect of a compound on a specific kinase, such as VEGFR2.

Materials:

-

Recombinant human kinase (e.g., VEGFR2)

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

-

This compound (or derivative)

-

Kinase detection reagent (e.g., Kinase-Glo™)

-

White 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare the kinase buffer, ATP solution, and substrate solution as per the manufacturer's instructions.

-

Prepare serial dilutions of the test compound in the kinase buffer.

-

-

Assay Setup:

-

To the wells of a white 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant kinase to all wells except the negative control.

-

Add the substrate to all wells.

-

-

Kinase Reaction:

-

Initiate the reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[9]

-

-

Signal Detection:

-

Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo™). This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP. The amount of light is inversely proportional to the kinase activity.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a microplate reader.

-

Subtract the background luminescence (negative control) from all other readings.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (0% inhibition).

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Data Presentation

Quantitative data from cell-based assays should be summarized in clear and structured tables for easy comparison.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| This compound | A549 | 48 | >100 |

| Derivative A | A549 | 48 | 15.2 ± 2.1 |

| Derivative B | A549 | 48 | 5.8 ± 0.9 |

| This compound | MCF-7 | 48 | >100 |

| Derivative A | MCF-7 | 48 | 22.5 ± 3.5 |

| Derivative B | MCF-7 | 48 | 8.1 ± 1.2 |

Data are representative and for illustrative purposes only.

Table 2: In Vitro Kinase Inhibitory Activity of this compound Derivatives

| Compound | Target Kinase | IC50 (nM) |

| This compound | EGFR | >10,000 |

| Derivative A | EGFR | 850 ± 50 |

| Derivative B | EGFR | 120 ± 15 |

| This compound | VEGFR2 | >10,000 |

| Derivative A | VEGFR2 | 650 ± 45 |

| Derivative B | VEGFR2 | 95 ± 10 |

Data are representative and for illustrative purposes only.

Experimental Workflow Visualization

A clear workflow diagram is essential for planning and executing cell-based assays.

Caption: Workflow for a typical cell viability (MTT) assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-based design and synthesis of lipophilic 2,4-diamino-6-substituted quinazolines and their evaluation as inhibitors of dihydrofolate reductases and potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N9-Substituted 2,4-Diaminoquinazolines: Synthesis and Biological Evaluation of Lipophilic Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols: 2,4,6-Triaminoquinazoline in Kinase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] While a significant body of research exists for 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives as potent inhibitors of various kinases, specific data on the kinase inhibitory activity of 2,4,6-triaminoquinazoline is limited in publicly available literature.[3][4] The primary reported biological activities for this compound and its derivatives include cytotoxic effects against cancer cell lines and inhibition of xanthine oxidase.[3][5][6]

Given the structural similarity to well-established kinase inhibitors, it is plausible that the this compound scaffold could be explored for kinase-modulating activity. These application notes, therefore, provide a comprehensive overview of the methodologies and expected outcomes for studying aminoquinazoline-based compounds as kinase inhibitors, drawing upon the extensive research on closely related 2,4-diamino and 4-aminoquinazoline analogues. The protocols and data presented herein serve as a foundational guide for researchers interested in exploring the potential of this compound and its derivatives in kinase inhibition.

Synthesis of the Quinazoline Scaffold

The synthesis of substituted quinazolines is well-documented and typically involves the cyclization of anthranilic acid derivatives. A general approach to synthesizing the this compound core is outlined below.

General Synthesis Workflow

Caption: General synthesis scheme for this compound.

Application in Kinase Inhibition

Aminoquinazoline derivatives have been extensively studied as inhibitors of a variety of protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.

Key Kinase Targets for Aminoquinazolines

Derivatives of the aminoquinazoline scaffold have shown potent inhibitory activity against several key kinase families:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, is a major driver of tumor growth. Many approved anti-cancer drugs are quinazoline-based EGFR inhibitors.[7][8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[9][10]

-

Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that control the progression of the cell cycle. CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[11][12]

-

Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[13]

Quantitative Data of Representative Aminoquinazoline Kinase Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of various 4-amino and 2,4-diaminoquinazoline derivatives against several kinases. This data illustrates the potential potency and selectivity that can be achieved with this scaffold.

| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference |

| 4-Aminoquinazoline | Erlotinib | EGFR | - | [8] |

| Compound 6d | EGFR | 69 | [14] | |

| Vandetanib | VEGFR-2 | - | [9] | |